molecular formula C11H22N2O B1661666 1-[(oxan-4-yl)methyl]piperidin-4-amine CAS No. 933760-10-2

1-[(oxan-4-yl)methyl]piperidin-4-amine

Cat. No.: B1661666
CAS No.: 933760-10-2
M. Wt: 198.31
InChI Key: WPRDDJXDDYCXFJ-UHFFFAOYSA-N
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Description

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine is a chemical compound with the molecular formula C11H23N2O It is known for its unique structure, which includes a piperidine ring and a tetrahydropyran moiety

Preparation Methods

The synthesis of 1-[(oxan-4-yl)methyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tetrahydropyran derivatives.

    Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the piperidine and tetrahydropyran moieties. This can be achieved through reductive amination or nucleophilic substitution reactions.

    Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. .

Chemical Reactions Analysis

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(oxan-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with central nervous system receptors .

Comparison with Similar Compounds

1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-(oxan-4-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-11-1-5-13(6-2-11)9-10-3-7-14-8-4-10/h10-11H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRDDJXDDYCXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213959
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933760-10-2
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933760-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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